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Compound of Interest

Compound Name:
1-(2-Amino-6-

methylphenyl)ethanone

Cat. No.: B1282964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(2-Amino-6-methylphenyl)ethanone, also known as 2'-Amino-6'-

methylacetophenone. The information presented herein is crucial for the unambiguous

identification, characterization, and quality control of this important chemical intermediate in

research and development settings. While experimental spectral data for this specific

compound is not readily available in public spectroscopic databases, this guide furnishes

detailed experimental protocols for acquiring such data and presents a logical workflow for

spectroscopic analysis.

Chemical Structure and Properties
IUPAC Name: 1-(2-Amino-6-methylphenyl)ethanone

Synonyms: 2'-Amino-6'-methylacetophenone

CAS Number: 4127-56-4[1]

Molecular Formula: C₉H₁₁NO[1]

Molecular Weight: 149.19 g/mol [1]
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Spectroscopic Data Summary
As of the latest literature review, publicly accessible, experimentally-derived NMR, IR, and MS

spectra for 1-(2-Amino-6-methylphenyl)ethanone are limited. The data that would be

expected from such analyses are summarized in the tables below, based on the known

structure of the molecule. Researchers are advised to acquire experimental data on their

synthesized or procured samples for definitive characterization.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.1-7.3 m 1H Ar-H

~6.6-6.8 m 2H Ar-H

~4.5-5.5 (broad) s 2H -NH₂

~2.5 s 3H -C(O)CH₃

~2.3 s 3H Ar-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~200 C=O

~150 C-NH₂

~138 C-CH₃

~130-135 Ar-C (quaternary)

~115-125 Ar-CH

~25-30 -C(O)CH₃

~20-25 Ar-CH₃
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Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Medium
N-H stretch (asymmetric &

symmetric)

3050-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

1660-1690 Strong C=O stretch (ketone)

1600-1450 Medium Aromatic C=C stretch

1360 Medium CH₃ bend

Table 4: Mass Spectrometry Data

m/z Ratio Interpretation

149 [M]⁺ (Molecular ion)

134 [M - CH₃]⁺

106 [M - C(O)CH₃]⁺

91 [C₇H₇]⁺ (tropylium ion)

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for small

organic molecules like 1-(2-Amino-6-methylphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field

strength of 300 MHz or higher.
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Sample Preparation:

Weigh approximately 5-10 mg of the sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: Typically 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments).

Spectral Width: Typically 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 or more, due to the low natural abundance of ¹³C.
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Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).

Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo

Fisher Scientific, Shimadzu).

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty, clean ATR crystal should be collected

prior to the sample scan.
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Data Processing:

The instrument software automatically subtracts the background spectrum from the sample

spectrum.

Identify and label the significant absorption bands.

Correlate the observed bands with known functional group frequencies.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source, coupled

to a mass analyzer (e.g., quadrupole, time-of-flight).

Sample Introduction:

Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube

at the end of the probe, which is then inserted into the ion source and heated to vaporize the

sample.

Gas Chromatography (GC-MS): The sample is dissolved in a volatile solvent and injected

into a gas chromatograph, which separates the components before they enter the mass

spectrometer.

Electron Ionization (EI) Parameters:

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 40-400.

Data Analysis:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.
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Analyze the fragmentation pattern to identify characteristic fragment ions.

Compare the obtained spectrum with spectral libraries for potential matches.

Workflow and Visualization
The logical flow of spectroscopic analysis for the characterization of a small organic molecule

like 1-(2-Amino-6-methylphenyl)ethanone is depicted in the following diagram.
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Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of an

organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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